molecular formula C14H14N6O2 B2753323 (4-(1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)(呋喃-2-基)甲酮 CAS No. 923897-92-1

(4-(1H-吡唑并[3,4-d]嘧啶-4-基)哌嗪-1-基)(呋喃-2-基)甲酮

货号: B2753323
CAS 编号: 923897-92-1
分子量: 298.306
InChI 键: HYCAWNBWJZOMMS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were designed and synthesized as novel CDK2 targeting compounds . The yield of the synthesis process was reported to be around 62% .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been described in several studies . The reactions involve the use of various reagents and catalysts, and the products are characterized using techniques such as NMR and LC-MS .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed in several studies . For example, the compound appears as a yellow liquid in its pure form .

科学研究应用

合成及药物化学应用

  1. 新颖的合成方法:该化合物及其衍生物采用先进的方法合成。例如,Abdelhamid 等人(2012 年)探索了通过使呋喃基丙酮衍生物的钠盐与各种试剂反应来合成吡唑并[1,5-a]嘧啶及其相关化合物,展示了杂环化学中的一种新方法 (Abdelhamid, Shokry, & Tawfiek, 2012)

  2. 抗癌潜力:Kamal 等人(2012 年)报道了蒽酰胺-吡唑并[1,5-a]嘧啶偶联物的合成,证明了在宫颈癌细胞中具有显着的抗癌活性。这些化合物被证明可以在癌细胞中激活 p53,表明具有潜在的治疗应用 (Kamal, Tamboli, Ramaiah, Adil, Rao, Viswanath, Mallareddy, Pushpavalli, & Pal-Bhadra, 2012)

  3. 抗菌和抗真菌剂:该化合物的结构允许开发新型抗菌和抗真菌剂。Hafez、El-Gazzar 和 Al-Hussain(2016 年)合成了显示出良好至优异抗菌活性的衍生物,突出了该化合物在对抗传染病方面的潜力 (Hafez, El-Gazzar, & Al-Hussain, 2016)

药理学应用

  1. 二肽基肽酶抑制剂:Sharma 等人(2012 年)研究了与该化合物相关的二肽基肽酶 IV 抑制剂的药代动力学,提供了对大鼠、狗和人中代谢、排泄和药代动力学的见解。这项研究有助于了解药物的处置和作为 2 型糖尿病治疗的潜力 (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, Prakash, 2012)

  2. 抗精神病药:Raviña 等人(2000 年)合成了具有对多巴胺和血清素受体亲和力的新型丁酰苯酮,并对其进行了评估,表明其作为抗精神病药物的潜在应用。该研究强调了该化合物核心结构在开发精神疾病治疗方法中的多功能性 (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Enguix, Villazón, Cadavid, Demontis, 2000)

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . As a result, the compound can effectively halt the proliferation of cancer cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell division . This can have downstream effects on other cellular processes, including DNA replication and protein synthesis, which are dependent on the cell cycle.

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents cancer cells from dividing and growing . This can lead to a reduction in tumor size and potentially halt the progression of the disease .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, hypoxic conditions can activate certain proteins that protect cells from hypoxia If the compound is used in such an environment, its efficacy may be affected Additionally, factors such as pH, temperature, and the presence of other substances can impact the stability of the compound

未来方向

The future directions for the research on these compounds could involve further exploration of their potential as CDK2 inhibitors . Additionally, their potential for the treatment of cognitive disorders including Alzheimer’s Disease could be further investigated .

属性

IUPAC Name

furan-2-yl-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c21-14(11-2-1-7-22-11)20-5-3-19(4-6-20)13-10-8-17-18-12(10)15-9-16-13/h1-2,7-9H,3-6H2,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCAWNBWJZOMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。